molecular formula C26H27ClN2O2S2 B11974783 (3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11974783
M. Wt: 499.1 g/mol
InChI Key: YJODSTZKMJCQRM-FCQUAONHSA-N
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Description

The compound (3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone core, which is achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

(3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly in drug discovery and development.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone moiety may interact with enzymes or receptors, modulating their activity. Additionally, the presence of the chlorobenzyl and ethylhexyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

(3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Indolinones: Compounds with an indolone structure, which may exhibit various biological activities.

    Chlorobenzyl derivatives: These compounds contain the chlorobenzyl group and are often explored for their antimicrobial and anticancer properties.

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27ClN2O2S2

Molecular Weight

499.1 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27ClN2O2S2/c1-3-5-8-17(4-2)15-29-25(31)23(33-26(29)32)22-20-9-6-7-10-21(20)28(24(22)30)16-18-11-13-19(27)14-12-18/h6-7,9-14,17H,3-5,8,15-16H2,1-2H3/b23-22-

InChI Key

YJODSTZKMJCQRM-FCQUAONHSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

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